molecular formula C16H13N5O3 B2672209 N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide CAS No. 1351631-01-0

N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2672209
CAS No.: 1351631-01-0
M. Wt: 323.312
InChI Key: QMNMGPWVEGHEMG-UHFFFAOYSA-N
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Description

Introduction to N-(Benzo[d]dioxol-5-ylmethyl)-6-(1H-Pyrazol-1-yl)pyridazine-3-carboxamide

Structural Taxonomy and Pharmacophoric Features

N-(Benzo[d]dioxol-5-ylmethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide belongs to the pyridazine-carboxamide family, characterized by a six-membered pyridazine ring substituted at the 3-position with a carboxamide group. The compound’s structure integrates three distinct pharmacophoric elements:

  • Pyridazine Core : The pyridazine ring (C₄H₄N₂) serves as a planar, electron-deficient aromatic system, enabling π-π stacking interactions with biological targets. Its 1,2-diazine configuration introduces polarity, enhancing solubility compared to benzene analogs.
  • Carboxamide Linkage : The carboxamide group (-CONH-) at the 3-position provides hydrogen-bond donor and acceptor sites, critical for target engagement. This moiety is structurally analogous to carboxamide-containing kinase inhibitors, which leverage hydrogen bonding for ATP-binding pocket interactions.
  • Benzo[d]dioxol-5-ylmethyl Substituent : The benzodioxole group (C₈H₇O₂) attached via a methylene bridge introduces lipophilicity and steric bulk. The methylenedioxy ring (O-CH₂-O) is a common motif in CNS-active compounds, such as paroxetine, due to its metabolic stability and ability to modulate serotonin reuptake.
  • 1H-Pyrazol-1-yl Group : The pyrazole ring (C₃H₃N₂) at the 6-position contributes additional hydrogen-bonding capacity and conformational rigidity. Pyrazole’s bioisosteric relationship with imidazole and triazole makes it a versatile scaffold in drug design.

Table 1: Key Structural Features and Their Pharmacological Implications

Feature Role in Bioactivity Structural Analog (Source)
Pyridazine core π-π stacking, polarity 6-(3,5-Dimethylpyrazol-1-yl)pyridazine
Carboxamide linkage Hydrogen bonding VU0542323-1
Benzodioxolmethyl group Lipophilicity, metabolic stability 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-b]pyridazine
Pyrazole substituent Conformational rigidity AKOS024546395

The integration of these motifs aligns with contemporary strategies to optimize pharmacokinetic and pharmacodynamic properties. For instance, the benzodioxolmethyl group balances the pyridazine core’s polarity, potentially enhancing blood-brain barrier permeability.

Historical Evolution in Heterocyclic Compound Design

The development of N-(benzo[d]dioxol-5-ylmethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide reflects broader trends in heterocyclic chemistry:

Early Pyridazine Derivatives

Pyridazine gained prominence in the 1970s as a benzene bioisostere, particularly in antihypertensive agents (e.g., hydralazine). Its electron-deficient nature facilitated interactions with enzymatic cofactors, but early derivatives suffered from rapid metabolism due to unsubstituted rings.

Incorporation of Benzodioxole Motifs

The 1990s saw the rise of benzodioxole-containing compounds, inspired by natural products like myristicin. Patent WO2012017020A1 exemplifies this trend, disclosing pyridazine-carboxamides with benzodioxolmethyl groups for enhanced CNS penetration. These designs capitalized on the methylenedioxy group’s resistance to oxidative metabolism, a limitation of earlier aryl ethers.

Hybridization with Pyrazole

The 2010s marked a shift toward polyheterocyclic architectures. Pyrazole’s versatility as a hydrogen-bond donor/acceptor led to its integration into kinase inhibitors (e.g., crizotinib). In N-(benzo[d]dioxol-5-ylmethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide, the pyrazole’s 1H-tautomer stabilizes interactions with aspartate residues in enzymatic binding pockets, as observed in analogs like CHEMBL3735590.

Synthetic Advancements
Modern synthesis routes for such hybrids often employ:

  • Buchwald-Hartwig Coupling : To attach the benzodioxolmethyl group via palladium-catalyzed amination.
  • Click Chemistry : For regioselective pyrazole installation, as demonstrated in AKOS024546395.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-pyrazol-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3/c22-16(12-3-5-15(20-19-12)21-7-1-6-18-21)17-9-11-2-4-13-14(8-11)24-10-23-13/h1-8H,9-10H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNMGPWVEGHEMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the pyrazole ring: This involves the reaction of hydrazine with a 1,3-diketone to form the pyrazole ring.

    Construction of the pyridazine ring: This can be synthesized by the reaction of a suitable dicarbonyl compound with hydrazine.

    Coupling reactions: The final step involves coupling the benzo[d][1,3]dioxole moiety, pyrazole ring, and pyridazine carboxamide through amide bond formation using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[d][1,3]dioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzo[d][1,3]dioxole derivatives.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities.

    Biological Research: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural homology with other pyridazine derivatives, particularly N-phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine (reported in ). A comparative analysis is summarized below:

Feature Target Compound N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine
Core Structure Pyridazine ring with pyrazole (C6H4N2-C3H3N2) Pyridazine ring with pyrazole (C6H4N2-C3H3N2)
Substituent at C3 Carboxamide (-CONH-) linked to benzodioxole-methyl Amine (-NH-) linked to phenyl
Hydrogen Bonding Potential N–H⋯O/N bonds from carboxamide; O atoms in benzodioxole as acceptors Intramolecular C–H⋯N (S(6) motif); intermolecular N–H⋯N forming chains
Aromatic Interactions Enhanced π-π stacking due to benzodioxole’s electron density π-π interactions between pyridazine and pyrazole (3.69 Å distance)
Planarity Likely planar (analogous to r.m.s. deviation of 0.044 Å in the phenyl derivative) Planar (r.m.s. deviation: 0.044 Å)
Synthetic Route Likely involves substitution of a chloro-pyridazine precursor with an amine Reacted 3-chloro-6-pyrazolylpyridazine with aniline

Key Differences and Implications

Carboxamide vs. The benzodioxole-methyl group increases steric bulk and lipophilicity, which may influence solubility and membrane permeability in biological systems.

Hydrogen-Bonding Networks :

  • The phenyl-amine derivative forms infinite polymeric chains via intermolecular N–H⋯N bonds, stabilized by an intramolecular S(6) motif (C–H⋯N) .
  • In the target compound, the carboxamide’s N–H and carbonyl groups could create distinct motifs, such as N–H⋯O/N bonds, while the benzodioxole’s oxygen atoms may act as hydrogen-bond acceptors .

Crystallographic Insights

The planar geometry observed in these compounds suggests rigidity, a feature advantageous for designing enzyme inhibitors or molecular probes.

Supramolecular Chemistry

Graph set analysis (as defined by Bernstein et al.) could classify the hydrogen-bonding patterns in the target compound. For instance, the phenyl-amine derivative exhibits an S(6) intramolecular motif and intermolecular C(6) chains, whereas the target compound’s carboxamide may generate larger ring motifs (e.g., R²₂(8)) or sheet-like structures .

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide, a compound characterized by its complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, pharmacological effects, and relevant case studies.

  • Molecular Formula : C19H19N5O3
  • Molecular Weight : 365.4 g/mol
  • CAS Number : 2034569-84-9

The compound's biological activity is primarily attributed to its interaction with various molecular targets involved in cancer progression and other diseases. Preliminary studies suggest that it may act as an inhibitor of specific kinases, which play crucial roles in cellular signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its cytotoxic effects against multiple cancer cell lines. The following table summarizes the cytotoxicity data:

Cell Line IC50 (μM) Mechanism of Action
A5492.73 ± 0.33Induces apoptosis and cell cycle arrest
MCF-71.23 ± 0.18c-Met kinase inhibition
HeLa1.06 ± 0.16Induces late apoptosis

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as a therapeutic agent against lung and breast cancers.

Enzymatic Inhibition

The compound has been evaluated for its inhibitory activity against c-Met kinase, a target implicated in tumor growth and metastasis. The findings reveal that it possesses a competitive inhibition profile with an IC50 value comparable to established inhibitors like Foretinib.

Study on Cytotoxicity

In a recent study published in Pharmaceutical Research, the compound was tested against several human cancer cell lines (A549, MCF-7, HeLa) using the MTT assay. The results indicated that it significantly reduced cell viability in a dose-dependent manner, particularly in A549 cells where late-stage apoptosis was observed.

Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationship revealed that modifications to the pyrazole and pyridazine moieties could enhance cytotoxicity. For instance, substituents on the benzodioxole ring were found to impact the compound's potency significantly.

Q & A

Q. What are the optimal synthetic routes for N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide, and how can yield/purity be improved?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling benzo[d][1,3]dioxole derivatives with pyridazine intermediates. Key steps include:
  • Amide bond formation : Use coupling agents like EDC/HOBt or DCC in anhydrous DMF at 0–25°C for 12–24 hours .
  • Pyrazole introduction : React pyridazine-3-carboxylic acid derivatives with 1H-pyrazole under Pd-catalyzed cross-coupling conditions (e.g., 80–100°C, inert atmosphere) .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
    Optimization : Adjust reaction stoichiometry (1:1.2 molar ratio for limiting reagents), monitor progress via TLC, and use microwave-assisted synthesis to reduce time .

Q. Which analytical techniques are critical for characterizing this compound and confirming structural integrity?

  • Methodological Answer :
  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., benzo[d][1,3]dioxole methylene protons at δ 4.8–5.2 ppm; pyridazine carboxamide carbonyl at δ 165–170 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • HPLC : Use C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect byproducts .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (if single crystals are obtainable) .

Q. How should researchers design initial biological screening assays for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs (e.g., pyridazine/pyrazole hybrids often target kinases or GPCRs):
  • In vitro enzyme inhibition : Test against kinase panels (e.g., EGFR, VEGFR) at 1–10 µM concentrations, using fluorescence-based ADP-Glo™ assays .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination over 48–72 hours .
  • Solubility/pharmacokinetics : Measure logP (octanol/water partition) and aqueous solubility (shake-flask method) to guide formulation .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives or predict metabolic pathways?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., pyridazine C-6 position for functionalization) .
  • Molecular docking : Simulate binding to target proteins (e.g., COX-2 or PARP1) using AutoDock Vina; validate with MD simulations (GROMACS) .
  • ADMET prediction : Use SwissADME or ADMETLab to estimate bioavailability, CYP450 interactions, and hERG liability .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Scaffold diversification : Synthesize analogs by replacing the benzo[d][1,3]dioxole with other aryl groups (e.g., 3,4-dimethoxyphenyl) or modifying pyrazole substituents (e.g., methyl vs. ethyl) .
  • Bioisosteric replacement : Substitute the carboxamide with sulfonamide or urea groups to modulate potency .
  • Data analysis : Apply multivariate regression (e.g., PLS) to correlate substituent electronic parameters (Hammett σ) with activity .

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data?

  • Methodological Answer :
  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and tissue distribution (LC-MS/MS) to identify bioavailability issues .
  • Metabolite identification : Use hepatocyte incubations + UPLC-QTOF to detect rapid glucuronidation/sulfation of the carboxamide group .
  • Dose optimization : Conduct staggered dosing in rodent models to overcome first-pass metabolism .

Q. What experimental approaches elucidate the compound’s mechanism of action?

  • Methodological Answer :
  • Target deconvolution : Apply chemical proteomics (e.g., affinity chromatography pull-down + SILAC labeling) .
  • Pathway analysis : Perform RNA-seq on treated cells to identify differentially expressed genes (e.g., apoptosis markers like BAX/BCL-2) .
  • Crystallography : Co-crystallize the compound with purified target proteins (e.g., kinases) to resolve binding modes .

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